molecular formula C12H13N3O2 B1599076 ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 70015-76-8

ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B1599076
CAS RN: 70015-76-8
M. Wt: 231.25 g/mol
InChI Key: FQKQUJAPEZEESK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic building block . Pyrazoles, including this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole nucleus, like in ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

Synthesis and Pharmacological Potential

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate has been utilized in synthesizing new compounds with potential pharmacological applications. For instance, one study synthesized 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, exploring their analgesic and anti-inflammatory activities. These compounds, particularly 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showed promising analgesic and anti-inflammatory effects with mild ulcerogenic potential (Gokulan et al., 2012).

Applications in Agricultural Chemistry

The compound has also found applications in agricultural chemistry. A study involving the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia found that while the auxin activities of the synthesized compounds were not high, a few exhibited anti-blast properties against wheat gemma (Yue et al., 2010).

Corrosion Inhibition in Industrial Processes

In the field of industrial chemistry, derivatives of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, such as pyranpyrazole derivatives, have been studied as corrosion inhibitors for mild steel in industrial pickling processes. These studies include experimental and quantum chemical studies to understand the mechanisms of corrosion inhibition (Dohare et al., 2017).

Chemical Structure Analysis and Modification

Further research has been conducted on the chemical structure and potential modifications of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. Studies have focused on its synthesis, characterization, and potential applications in creating new chemical entities with specific properties. These studies provide insights into the structural and spectral characteristics of the compound, which can lead to the development of novel applications in various fields of chemistry (Ghozlan et al., 2014).

Future Directions

Pyrazoles, including ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKQUJAPEZEESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220278
Record name 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

CAS RN

70015-76-8
Record name 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070015768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-5-phenyl-2H-pyrazole-3-carboxylic acid ethyl ester is prepared from benzyl cyanide and ethyl diazoacetate, using the condition described in Rochais, C.; Lisowski, V.; Dellemagne, P.; Rault, S. Tetrahedron Lett. 2004, 45, 6353. HPLC-MS calculated for C12H13N3O2 (M+H+) 232.1. Found: 232.2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Cherukupalli, GA Hampannavar, S Chinnam… - Bioorganic & Medicinal …, 2018 - Elsevier
… Geffken et al. offered synthesis of desired compound P26 employing cyclization of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (xxvi) with formamidine acetate under reflux …
Number of citations: 35 www.sciencedirect.com
K Yang, X He, H Choi, Z Wang, DH Woodmansee… - Tetrahedron …, 2008 - Elsevier
… Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate 4c 9 also proved to be a better substrate for this reaction than 4a. The reactions between 4c and the imidoyl chloride normally went …
Number of citations: 14 www.sciencedirect.com

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